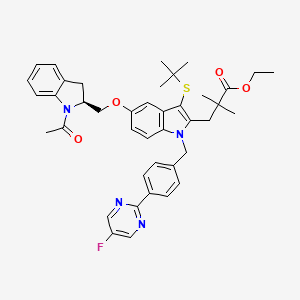

(S)-ethyl 3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate

Description

The compound "(S)-ethyl 3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate" is a structurally complex molecule featuring:

- Indole core: Modified with a 1-acetylindolin-2-ylmethoxy group at position 3.

- Substituents: A tert-butylthio group at position 3 and a 4-(5-fluoropyrimidin-2-yl)benzyl group at position 1.

- Ester side chain: A 2,2-dimethylpropanoate ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 3-[5-[[(2S)-1-acetyl-2,3-dihydroindol-2-yl]methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H45FN4O4S/c1-8-49-39(48)41(6,7)21-36-37(51-40(3,4)5)33-20-32(50-25-31-19-29-11-9-10-12-34(29)46(31)26(2)47)17-18-35(33)45(36)24-27-13-15-28(16-14-27)38-43-22-30(42)23-44-38/h9-18,20,22-23,31H,8,19,21,24-25H2,1-7H3/t31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTUVPHCILDXIC-HKBQPEDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)OCC5CC6=CC=CC=C6N5C(=O)C)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)OC[C@@H]5CC6=CC=CC=C6N5C(=O)C)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098816 | |

| Record name | 1H-Indole-2-propanoic acid, 5-[[(2S)-1-acetyl-2,3-dihydro-1H-indol-2-yl]methoxy]-3-[(1,1-dimethylethyl)thio]-1-[[4-(5-fluoro-2-pyrimidinyl)phenyl]methyl]-α,α-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431699-64-7 | |

| Record name | 1H-Indole-2-propanoic acid, 5-[[(2S)-1-acetyl-2,3-dihydro-1H-indol-2-yl]methoxy]-3-[(1,1-dimethylethyl)thio]-1-[[4-(5-fluoro-2-pyrimidinyl)phenyl]methyl]-α,α-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-propanoic acid, 5-[[(2S)-1-acetyl-2,3-dihydro-1H-indol-2-yl]methoxy]-3-[(1,1-dimethylethyl)thio]-1-[[4-(5-fluoro-2-pyrimidinyl)phenyl]methyl]-α,α-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-ethyl 3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity. The key components include:

- Indoline moiety : Known for its role in various biological activities.

- Fluoropyrimidine : Often associated with anticancer properties.

- Tert-butylthio group : May enhance lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of the compound can be classified into several categories based on existing studies:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : Induces apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

- Case Study : A study on indoline derivatives demonstrated a cytotoxic effect against various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific structure and substituents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes (e.g., COX enzymes).

- Case Study : Similar indoline-based compounds have shown efficacy in reducing inflammation in animal models, demonstrating a decrease in edema and inflammatory markers .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

- Mechanism : Potential inhibition of neuroinflammation and oxidative stress.

- Case Study : Research involving related compounds indicated a reduction in neuronal cell death in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the structure of indoline derivatives to enhance their biological activity. For example:

- Dual Inhibition Studies : Compounds designed to inhibit both lipoxygenase and soluble epoxide hydrolase showed promising results in reducing inflammation and pain .

- Structure-Activity Relationship (SAR) : Investigations into how modifications to the indoline core affect activity have led to the identification of more potent analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks explicit studies on the target compound, but structural analogs and methodologies for comparison can be inferred:

2.1. Structural Analogues

- Compound 5e/5f () : These benzimidazole derivatives share sulfinyl and sulfonyl groups but lack the indole-pyrimidine framework. Their structural complexity is comparable, though their functional groups (e.g., methoxy, toluenesulfonyl) differ significantly from the target compound’s tert-butylthio and fluoropyrimidine moieties.

- Compound 9 () : A nucleotide analog with a tert-butyldimethylsilyl-protected sugar and pyrimidine base. While it shares the use of bulky tert-butyl groups and pyrimidine rings, its biological context (nucleotide synthesis) contrasts with the indole-based target compound.

- Zygocaperoside and Isorhamnetin-3-O glycoside (): Natural products with glycosidic linkages and phenolic structures. These lack the synthetic modifications (e.g., tert-butylthio, fluoropyrimidine) seen in the target compound.

2.2. Substructure Analysis ()

The methodology in emphasizes identifying frequent substructures to predict biological activity. Key substructures in the target compound include:

- 5-Fluoropyrimidin-2-yl : A common pharmacophore in anticancer agents (e.g., 5-fluorouracil derivatives).

- tert-Butylthio group : A bulky sulfur-containing substituent that may enhance lipophilicity and metabolic stability.

- Acetylindolin moiety : Found in kinase inhibitors (e.g., sunitinib analogs).

2.3. Toxicity and Environmental Impact (–6)

The Toxics Release Inventory (TRI) data (–6) highlight reporting errors for manganese, zinc, and lead compounds.

Q & A

Q. Methodological Answer :

- NMR : Use -NMR to verify the 5-fluoropyrimidinyl group’s position and -COSY to confirm indole-proton coupling patterns .

- X-ray Crystallography : Resolve crystal structures (e.g., imidazo[4,5-b]pyridine analogs) to validate the (S)-configuration at the ethyl ester chiral center .

- CD Spectroscopy : Compare experimental circular dichroism with DFT-simulated spectra to assess enantiomeric purity .

What experimental strategies assess chemical stability under varying pH and temperature?

Q. Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 25–60°C) for 24–72 hours. Monitor degradation via UPLC-PDA (210–400 nm) to identify labile sites (e.g., tert-butylthio or acetylindolinyl groups) .

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots to predict shelf-life under accelerated conditions .

How should discrepancies between in vitro and in vivo biological activity data be addressed?

Q. Methodological Answer :

- Dose-Response Calibration : Reconcile potency differences by normalizing in vitro IC values to plasma protein binding-adjusted concentrations in animal models .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., deacetylated or hydroxylated derivatives) that may enhance in vivo efficacy .

What methodological approaches evaluate pharmacokinetics (PK) and bioavailability?

Q. Methodological Answer :

- ADME Studies :

- Tissue Distribution : Use radiolabeled -analogs to track accumulation in target organs (e.g., liver, tumor) .

Which in vitro assay designs screen kinase inhibitory activity?

Q. Methodological Answer :

- Kinase Profiling : Use TR-FRET-based assays (e.g., LanthaScreen®) with recombinant kinases (e.g., EGFR, VEGFR) to measure IC values .

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MDA-MB-231) with ATP-competitive controls (e.g., staurosporine) .

What chromatographic techniques resolve impurities during purification?

Q. Methodological Answer :

- HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (5→95% over 30 min) to separate tert-butylthio-related diastereomers .

- Preparative SFC : Supercritical fluid chromatography (CO/methanol) efficiently resolves chiral impurities with >99% enantiomeric excess .

How can aqueous solubility be improved without compromising efficacy?

Q. Methodological Answer :

- Prodrug Design : Introduce phosphate or PEGylated esters at the ethyl group to enhance hydrophilicity .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates while maintaining indole-fluoropyrimidine interactions .

What methods elucidate the compound’s binding mechanism with target proteins?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to predict binding poses .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (/) in real-time .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for conformational analysis .

What integrated strategies assess off-target effects and cytotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.